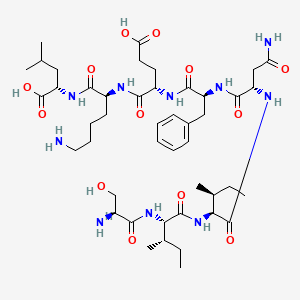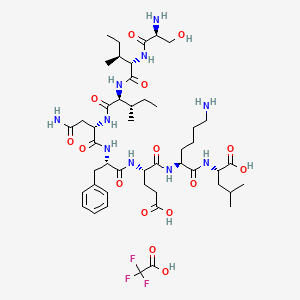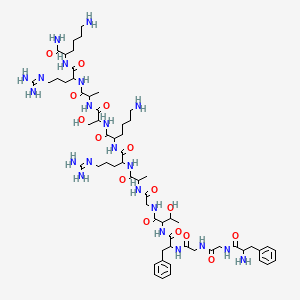
160015-13-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 160015-13-4 is a peptide of the hepatitis B virus core protein . It is also known as Hepatitis B Virus Core 128-140 .
Molecular Structure Analysis
The molecular formula of this compound is C66H103N17O17 . The molecular weight is 1406.63 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
The compound is a solid, white to off-white in color . It has a molecular weight of 1406.63 and a molecular formula of C66H103N17O17 . It is soluble in DMSO .Applications De Recherche Scientifique
Metabolic Flux Analysis in Scientific Research
One prominent application of scientific workflows, particularly involving the compound with the identifier "160015-13-4", is in the domain of Metabolic Flux Analysis (MFA). MFA is a methodology used to assess the flow of metabolites through a metabolic network. The paper titled "Workflows for Metabolic Flux Analysis: Data Integration and Human Interaction" by Dalman et al. (2010) discusses a workflow for the 13C isotope-based MFA. This method involves a series of sub-tasks including model setup, acquisition of measurement datasets, evaluation of model equations, and data visualization. The process is complex and requires significant human intervention at various stages for tasks such as data integration and model refinement. The paper emphasizes the significance of integrating various knowledge and data sources and the importance of a scientific workflow framework to organize and automate the complex analysis process involved in 13C-MFA applications (Dalman et al., 2010).
The Role of Scientific Software Frameworks
Another important aspect in the application of scientific research is the use of scientific software frameworks. Appelbe et al. (2007) discuss the challenges and developments in scientific software frameworks, highlighting that scientific research applications are notoriously complex to develop and maintain. The paper "Scientific Software Frameworks and Grid Computing - Improving Programming Productivity" provides a comparison of existing scientific frameworks and extrapolates current trends. It notes that recent scientific software frameworks have been developed for grid-enabling existing applications and for developing new applications from scratch, aiming to improve programming productivity and address the inherent complexities of scientific software (Appelbe et al., 2007).
Synthesis of Inorganic Nanoparticles
The compound "160015-13-4" might also be relevant in the context of the synthesis of inorganic nanoparticles, an area of keen interest in material science. Cushing et al. (2004) discuss this in their paper "Recent advances in the liquid-phase syntheses of inorganic nanoparticles", highlighting the importance of novel materials in driving technological advancements. The development and synthesis of new materials, such as semiconductors and nanoparticles, are crucial for advancements in various industries including electronics. The progression in these fields is a testament to the synergy between scientific discovery and technological development (Cushing et al., 2004).
Propriétés
Numéro CAS |
160015-13-4 |
|---|---|
Nom du produit |
160015-13-4 |
Formule moléculaire |
C₆₆H₁₀₃N₁₇O₁₇ |
Poids moléculaire |
1406.63 |
Séquence |
One Letter Code: TPPAYRPPNAPIL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









